molecular formula C17H27NO B14591151 3-[1-(3-Methoxyphenyl)cyclopentyl]-N,N-dimethylpropan-1-amine CAS No. 61321-39-9

3-[1-(3-Methoxyphenyl)cyclopentyl]-N,N-dimethylpropan-1-amine

Katalognummer: B14591151
CAS-Nummer: 61321-39-9
Molekulargewicht: 261.4 g/mol
InChI-Schlüssel: JMGAAKGLKMGEPM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[1-(3-Methoxyphenyl)cyclopentyl]-N,N-dimethylpropan-1-amine is an organic compound that features a cyclopentane ring substituted with a methoxyphenyl group and a dimethylpropan-1-amine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(3-Methoxyphenyl)cyclopentyl]-N,N-dimethylpropan-1-amine typically involves the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Substitution with Methoxyphenyl Group: The methoxyphenyl group is introduced via electrophilic aromatic substitution reactions.

    Attachment of Dimethylpropan-1-amine Moiety: This step involves nucleophilic substitution reactions where the amine group is attached to the cyclopentane ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions.

Analyse Chemischer Reaktionen

Types of Reactions

3-[1-(3-Methoxyphenyl)cyclopentyl]-N,N-dimethylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3-[1-(3-Methoxyphenyl)cyclopentyl]-N,N-dimethylpropan-1-amine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-[1-(3-Methoxyphenyl)cyclopentyl]-N,N-dimethylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Methoxy-2-cyclopenten-1-one: A structurally related compound with a cyclopentenone ring.

    1-Cyclopentyl-3-(2-methoxyphenyl)urea: Another compound with a cyclopentyl and methoxyphenyl group.

Uniqueness

3-[1-(3-Methoxyphenyl)cyclopentyl]-N,N-dimethylpropan-1-amine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties compared to similar compounds.

Eigenschaften

CAS-Nummer

61321-39-9

Molekularformel

C17H27NO

Molekulargewicht

261.4 g/mol

IUPAC-Name

3-[1-(3-methoxyphenyl)cyclopentyl]-N,N-dimethylpropan-1-amine

InChI

InChI=1S/C17H27NO/c1-18(2)13-7-12-17(10-4-5-11-17)15-8-6-9-16(14-15)19-3/h6,8-9,14H,4-5,7,10-13H2,1-3H3

InChI-Schlüssel

JMGAAKGLKMGEPM-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CCCC1(CCCC1)C2=CC(=CC=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.